molecular formula C10H10F2O2S B14055085 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one

Katalognummer: B14055085
Molekulargewicht: 232.25 g/mol
InChI-Schlüssel: UAEQDXLBTIZOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a difluoromethoxy group, a mercapto group, and a propan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one typically involves the introduction of the difluoromethoxy group and the mercapto group onto a phenyl ring, followed by the attachment of the propan-2-one moiety. Common synthetic routes may include:

    Nucleophilic Substitution: Introduction of the difluoromethoxy group via nucleophilic substitution reactions.

    Thiol-Ene Reaction: Addition of the mercapto group through thiol-ene reactions.

    Ketone Formation: Formation of the propan-2-one moiety through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The difluoromethoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Sulfoxides and Sulfones: Formed from the oxidation of the mercapto group.

    Secondary Alcohols: Formed from the reduction of the ketone group.

    Substituted Derivatives: Formed from substitution reactions involving the difluoromethoxy group.

Wissenschaftliche Forschungsanwendungen

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy group and the mercapto group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar propan-2-one moiety but lacking the difluoromethoxy and mercapto groups.

    Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical properties due to the presence of sulfur.

Uniqueness

1-(5-(Difluoromethoxy)-2-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethoxy and mercapto groups, which impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H10F2O2S

Molekulargewicht

232.25 g/mol

IUPAC-Name

1-[5-(difluoromethoxy)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10F2O2S/c1-6(13)4-7-5-8(14-10(11)12)2-3-9(7)15/h2-3,5,10,15H,4H2,1H3

InChI-Schlüssel

UAEQDXLBTIZOOM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.